

Application Notes and Protocols: NVP-DPP728 Dihydrochloride

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Compound of Interest		
Compound Name:	NVP-DPP728 dihydrochloride	
Cat. No.:	B1663710	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

NVP-DPP728 dihydrochloride is a potent and selective inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme crucial in glucose metabolism.[1] DPP-IV is responsible for the rapid degradation of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-IV, NVP-DPP728 prevents the inactivation of these incretins, thereby prolonging their activity.[2] This leads to enhanced glucose-stimulated insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.[2] These characteristics make NVP-DPP728 a valuable tool for research in diabetes, metabolic disorders, and related fields.

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C15H18N6O·2HCI	
Molecular Weight	371.27 g/mol	
CAS Number	207556-62-5	
Appearance	Solid powder	
Purity	≥97%	



Solubility

NVP-DPP728 dihydrochloride exhibits good solubility in common laboratory solvents.

Solvent	Solubility	Reference
DMSO	Up to 100 mM	
Water	Up to 100 mM	

Mechanism of Action

NVP-DPP728 is a slow-binding inhibitor of DPP-IV with a high affinity, exhibiting a Ki of 11 nM and an IC50 of 14 nM.[3] It demonstrates high selectivity for DPP-IV over other proteases. The inhibition of DPP-IV prevents the cleavage of GLP-1 and GIP, incretin hormones that play a significant role in regulating blood glucose levels. The prolonged activity of GLP-1 results in increased insulin secretion from pancreatic β -cells in a glucose-dependent manner and reduced glucagon secretion from α -cells.

Figure 1. NVP-DPP728 inhibits DPP-IV, preventing GLP-1 degradation and enhancing insulin secretion.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

- NVP-DPP728 dihydrochloride (MW: 371.27 g/mol)
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Calibrated analytical balance
- Pipettes and sterile filter tips



Procedure:

- Weighing the Compound:
 - Tare a sterile microcentrifuge tube on an analytical balance.
 - Carefully weigh out 3.71 mg of NVP-DPP728 dihydrochloride into the tube.
- Dissolution:
 - Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.
 - Vortex the tube for 30-60 seconds to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain.
- Storage:
 - Store the 10 mM stock solution at -20°C for long-term storage.
 - For frequent use, aliquot the stock solution into smaller volumes to avoid repeated freezethaw cycles.[4] In solution, it is recommended to use within 1 month to prevent loss of potency.[4]

Protocol 2: In Vitro DPP-IV Inhibition Assay

This protocol is a fluorescence-based assay to determine the inhibitory activity of NVP-DPP728 against DPP-IV.

Materials:

- Recombinant human DPP-IV enzyme
- DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
- NVP-DPP728 dihydrochloride stock solution (e.g., 10 mM in DMSO)
- Assay buffer (e.g., Tris-HCl, pH 7.5)
- 96-well black microplates



Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of the NVP-DPP728 stock solution in assay buffer to achieve the desired final concentrations for the assay.
 - Dilute the recombinant human DPP-IV enzyme in assay buffer to the working concentration recommended by the manufacturer.
 - Prepare the Gly-Pro-AMC substrate solution in assay buffer.
- Assay Setup:
 - $\circ~$ In a 96-well black microplate, add 25 μL of the diluted NVP-DPP728 solutions to the respective wells.
 - \circ For the control wells (no inhibitor), add 25 μ L of assay buffer containing the same final concentration of DMSO as the inhibitor wells.
 - \circ Add 50 µL of the diluted DPP-IV enzyme solution to all wells.
 - Incubate the plate at 37°C for 10 minutes.
- Initiation of Reaction and Measurement:
 - To start the reaction, add 25 μL of the Gly-Pro-AMC substrate solution to all wells.
 - Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
 - Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) kinetically every 1-2 minutes for 30-60 minutes.
- Data Analysis:

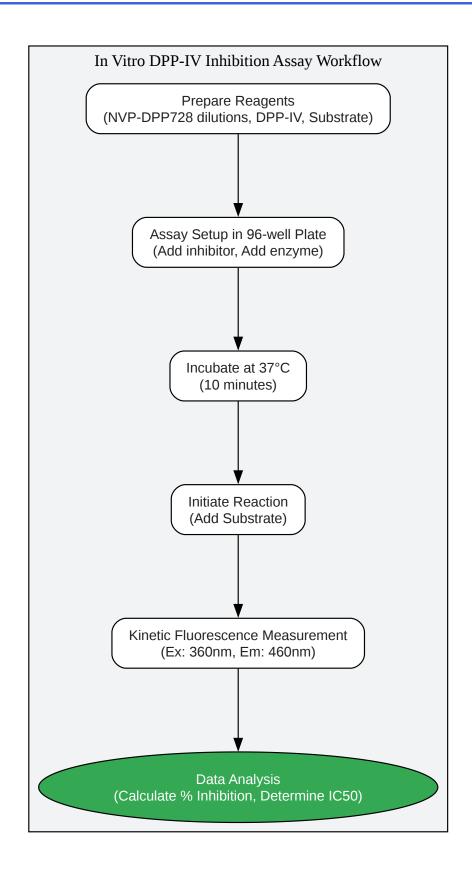






- Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
- Calculate the percentage of inhibition for each NVP-DPP728 concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
- Plot the % inhibition against the logarithm of the NVP-DPP728 concentration and fit the data to a dose-response curve to determine the IC50 value.





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